(5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20097431
InChI: InChI=1S/C20H16BrN3O4S/c1-26-14-9-12(10-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)8-11-4-6-13(21)7-5-11/h4-10H,1-3H3/b16-8-
SMILES:
Molecular Formula: C20H16BrN3O4S
Molecular Weight: 474.3 g/mol

(5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC20097431

Molecular Formula: C20H16BrN3O4S

Molecular Weight: 474.3 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C20H16BrN3O4S
Molecular Weight 474.3 g/mol
IUPAC Name (5Z)-5-[(4-bromophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C20H16BrN3O4S/c1-26-14-9-12(10-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)8-11-4-6-13(21)7-5-11/h4-10H,1-3H3/b16-8-
Standard InChI Key KNGVHBMYGGZYNI-PXNMLYILSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2

Introduction

(5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl) thiazolo[3,2-b]triazol-6(5H)-one is a complex organic compound belonging to the thiazolo[3,2-b]triazolone class. It features a thiazole ring fused with a triazole moiety, substituted with a benzylidene group containing a bromine atom at the 4-position of the phenyl ring. The compound's molecular formula is C20H16BrN3O4S, and its molar mass is approximately 474.33 g/mol, similar to its analogs due to the shared core structure .

Biological Activities

Thiazolo[3,2-b]triazolone derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The mechanism of action likely involves inhibiting essential protein synthesis or disrupting cell membrane integrity. Additionally, these compounds may induce apoptosis through the activation of specific signaling pathways.

Structural Similarities and Variations

Several compounds share structural similarities with (5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl) thiazolo[3,2-b]triazol-6(5H)-one, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
(5Z)-5-(2-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl) thiazolo[3,2-b]triazol-6(5H)-oneBromine at the 2-positionAntimicrobial and anticancer properties
(5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl) thiazolo[3,2-b]triazol-6(5H)-oneBromine at the 3-positionSimilar anticancer properties
5-(4-chlorobenzylidene)- thiazolo[3,2-b]triazol-6(5H)-oneChlorine substituentEnhanced anticancer activity reported

Therapeutic Potential and Safety Profile

Understanding the interactions of (5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl) thiazolo[3,2-b]triazol-6(5H)-one with biological targets is crucial for elucidating its mechanism of action and therapeutic potential. Key areas of study include binding affinity and the activation of signaling pathways that may induce apoptosis. Further research is needed to fully assess its safety profile and efficacy as a potential therapeutic agent.

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